molecular formula C19H21NO3 B13403015 Ethylmorphinone CAS No. 93290-69-8

Ethylmorphinone

Cat. No.: B13403015
CAS No.: 93290-69-8
M. Wt: 311.4 g/mol
InChI Key: RUVCLLIYLOVRMM-ATNYCFDYSA-N
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Description

Ethylmorphinone is a synthetic opioid analgesic and antitussive compound. It is structurally related to morphine and is known for its pain-relieving and cough-suppressing properties. This compound is not commonly used in the United States but has found applications in various countries for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylmorphinone typically involves the ethylation of morphine. This process can be achieved through the reaction of morphine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethylmorphinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction of this compound can yield ethylmorphinol.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: Ethylmorphinol

    Substitution: Various N-substituted derivatives

Scientific Research Applications

Ethylmorphinone has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of opioid structures and reactions.

    Biology: Investigated for its effects on cellular processes and receptor interactions.

    Medicine: Studied for its potential use in pain management and cough suppression.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Ethylmorphinone exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to the inhibition of pain signals and suppression of cough reflex. The compound is metabolized by the liver enzyme cytochrome P450 2D6 to form morphine, which further contributes to its analgesic effects .

Comparison with Similar Compounds

Ethylmorphinone is similar to other opioid compounds such as:

    Morphine: A natural opioid with potent analgesic properties.

    Codeine: A less potent opioid used for pain relief and cough suppression.

    Dihydrocodeine: A semi-synthetic opioid with similar applications.

    Pholcodine: An opioid used primarily as a cough suppressant.

Uniqueness

This compound is unique in its specific ethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This modification can result in different metabolic pathways and receptor interactions, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

93290-69-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-ethoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-13,18H,3,8-10H2,1-2H3/t12-,13+,18-,19-/m0/s1

InChI Key

RUVCLLIYLOVRMM-ATNYCFDYSA-N

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C(=O)C=C5)C=C1

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(=O)C=C5)C=C1

Origin of Product

United States

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